![molecular formula C9H15N3 B13442768 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine
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Overview
Description
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 5-(1-aminoethyl)pyridine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyridine: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-2-aminopyridine: Similar structure but lacks the aminoethyl group.
Uniqueness
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine is unique due to its specific chiral configuration and the presence of both the aminoethyl and dimethylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a dimethylamino group and an aminoethyl side chain, leading to unique pharmacological properties. Its molecular formula is C10H15N3, with a molecular weight of approximately 165.2 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems and enzyme activities. These interactions suggest therapeutic implications in various conditions, including neurodegenerative diseases and cardiovascular issues.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially enhancing synaptic transmission or influencing neurochemical pathways.
- Enzyme Inhibition : Similar aminopyridine derivatives have been studied as inhibitors of nitric oxide synthase (NOS), suggesting that this compound might exhibit comparable inhibitory effects on NOS or other enzymes involved in critical physiological processes.
Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Interaction studies have focused on binding affinities and mechanisms of action with various biological targets. For instance, the compound has shown potential as a ligand that can modulate receptor activity through signal transduction pathways.
- Therapeutic Applications : The compound's structure suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neuroinflammation and enhance neuronal survival.
- Antimicrobial and Anti-inflammatory Properties : Preliminary investigations indicate that the compound may possess antimicrobial and anti-inflammatory activities, similar to other aminopyridine derivatives.
Case Study 1: Neuroprotective Effects
A study involving APP/PS1 transgenic mice demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid-beta (Aβ) accumulation in the brain. This suggests a neuroprotective effect that could be beneficial in Alzheimer's disease models.
Case Study 2: Cardiovascular Implications
Research assessing the compound's impact on nitric oxide production revealed that it may enhance vasodilation through NOS inhibition, indicating potential cardiovascular benefits.
Synthesis and Purification
The synthesis of this compound typically involves:
- Starting Materials : The reaction between 2-chloropyridine and N,N-dimethylethylenediamine.
- Reaction Conditions : Conducted under basic conditions using sodium hydride or potassium carbonate as a base, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Purification Techniques : Methods such as distillation or recrystallization are employed to achieve high purity levels.
Comparative Analysis
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | Structure | 165.2 g/mol | Neuroprotective, NOS inhibition |
Similar Aminopyridines | Structure | Varies | Antimicrobial, anti-inflammatory |
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
HOTFPNPLXOUERE-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)N(C)C)N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N(C)C)N |
Origin of Product |
United States |
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